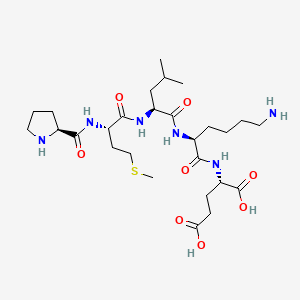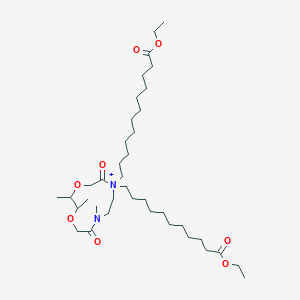
Ionophore calcique I
Vue d'ensemble
Description
Calcium Ionophore I, also known as ETH 1001, is a highly selective ionophore for calcium ions (Ca²⁺). It is widely used in biological and chemical research due to its ability to transport calcium ions across cellular membranes. This compound plays a crucial role in various physiological processes by regulating intracellular calcium levels, which are essential for numerous cellular functions .
Applications De Recherche Scientifique
Calcium Ionophore I has a wide range of applications in scientific research:
Mécanisme D'action
Calcium Ionophore I facilitates the transport of calcium ions across cellular membranes by forming a stable complex with the ions. This complex can move freely through the lipid bilayer, increasing intracellular calcium levels. The ionophore’s action is crucial for processes such as oocyte activation, where it triggers calcium-dependent signaling pathways .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Calcium Ionophore I interacts with calcium ions, forming a stable complex that can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels . This interaction plays a crucial role in various biochemical reactions, including the regulation of cell signaling pathways and gene expression.
Cellular Effects
Calcium Ionophore I has significant effects on various types of cells and cellular processes. It influences cell function by altering the intracellular concentration of calcium ions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Calcium Ionophore I involves its ability to form a stable complex with Ca2+ and transport it across the cell membrane . This alters the intracellular concentration of calcium ions, which can influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium Ionophore I can change over time. The compound is stable and does not degrade significantly over time . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in calcium ion concentration and related cellular processes.
Dosage Effects in Animal Models
The effects of Calcium Ionophore I can vary with different dosages in animal models . Lower doses may have threshold effects, while high doses can lead to toxic or adverse effects. The specific effects can depend on the particular animal model and the conditions of the study.
Metabolic Pathways
Calcium Ionophore I is involved in metabolic pathways related to calcium ion transport . It interacts with various enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels.
Transport and Distribution
Calcium Ionophore I is transported and distributed within cells and tissues via its interaction with calcium ions . It can affect the localization or accumulation of calcium ions within cells.
Subcellular Localization
The subcellular localization of Calcium Ionophore I is related to its role as a calcium ion carrier . It can be directed to specific compartments or organelles based on its interaction with calcium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium Ionophore I is synthesized through a series of organic reactions. The synthesis involves the formation of a complex structure that can selectively bind and transport calcium ions. The process typically includes the use of specific reagents and catalysts to achieve the desired selectivity and efficiency .
Industrial Production Methods: In industrial settings, the production of Calcium Ionophore I involves large-scale organic synthesis techniques. The process is optimized to ensure high purity and yield. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium Ionophore I primarily undergoes complexation reactions with calcium ions. It forms stable complexes that facilitate the transport of calcium ions across membranes. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The synthesis and application of Calcium Ionophore I involve the use of organic solvents, catalysts, and specific reaction conditions to ensure the selective binding of calcium ions. The reaction conditions are carefully controlled to maintain the integrity of the ionophore .
Major Products Formed: The primary product formed from the reactions involving Calcium Ionophore I is the calcium-ionophore complex. This complex is crucial for the ionophore’s function in transporting calcium ions across membranes .
Comparaison Avec Des Composés Similaires
Calcium Ionophore I is unique in its high selectivity for calcium ions. Similar compounds include:
Ionomycin: Another calcium ionophore used to increase intracellular calcium levels.
A23187: A widely used calcium ionophore with similar applications in biological research.
Valinomycin: A potassium ionophore that selectively transports potassium ions across membranes.
Compared to these compounds, Calcium Ionophore I offers superior selectivity and efficiency in transporting calcium ions, making it a valuable tool in various scientific and medical applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcium ionophore I involves the condensation of two molecules of 2-hydroxyisobutyric acid with one molecule of 4-nitrobenzyl bromide, followed by reduction of the nitro group to an amine and subsequent cyclization to form the ionophore ring.", "Starting Materials": ["2-hydroxyisobutyric acid", "4-nitrobenzyl bromide", "reducing agent", "cyclization agent"], "Reaction": [ "Step 1: Condensation of two molecules of 2-hydroxyisobutyric acid with one molecule of 4-nitrobenzyl bromide in the presence of a coupling agent such as DCC or EDC to form the ester linkage.", "Step 2: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon or tin(II) chloride.", "Step 3: Cyclization of the amine to form the ionophore ring using a cyclization agent such as trifluoroacetic acid or sulfuric acid." ] } | |
Numéro CAS |
58801-34-6 |
Formule moléculaire |
C38H72N2O8 |
Poids moléculaire |
685.0 g/mol |
Nom IUPAC |
ethyl 12-[[2-[3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yloxy]acetyl]-methylamino]dodecanoate |
InChI |
InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3 |
Clé InChI |
CJAONIOAQZUHPN-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |
SMILES |
CCOC(=O)CCCCCCCCCCC[N+]1(CCN(C(=O)COC(C(OCC1=O)C)C)C)CCCCCCCCCCC(=O)OCC |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |
Apparence |
Assay:≥95%A solution in ethanol |
Synonymes |
(17R,18R)-diethyl 13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontane-1,34-dioate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ETH 1001 facilitate calcium transport across membranes?
A1: ETH 1001 acts as a neutral ionophore, meaning it binds to calcium ions (Ca2+) and shields their charge. This complex then diffuses across the hydrophobic interior of the membrane, effectively transporting Ca2+ down its electrochemical gradient. [, ]
Q2: What are the typical downstream effects of using ETH 1001 in biological systems?
A2: ETH 1001 elevates intracellular Ca2+ levels, triggering various calcium-dependent processes. These can include muscle contraction, neurotransmitter release, enzyme activation, gene expression changes, and even cell death, depending on the cell type and concentration used. [, ]
Q3: What is the molecular formula and weight of ETH 1001?
A3: The molecular formula of ETH 1001 is C40H78N2O6, and its molecular weight is 683.05 g/mol.
Q4: Is there any spectroscopic data available for ETH 1001?
A4: While the provided articles don't include specific spectroscopic data, 1H NMR titration experiments with Ca(SCN)2 suggest that ETH 1001 forms a 1:1 complex with calcium, indicating a "tweezing" mechanism where the ionophore encapsulates the Ca2+ ion. []
Q5: How does the choice of membrane matrix affect ETH 1001-based calcium-selective electrodes?
A5: Studies show that electrode performance varies with the membrane matrix. For instance, polyurethane-based membranes exhibit reduced asymmetry potential shifts compared to poly(vinyl chloride) (PVC) membranes when exposed to protein-containing solutions. [] Silicone rubber (SR) matrices, on the other hand, demonstrate low water uptake, good adhesion, and robust potential responses even at submicromolar concentrations. [, ]
Q6: How do nonionic surfactants influence the performance of ETH 1001-based calcium-selective electrodes?
A6: Nonionic surfactants like Brij 35 and Triton X-100 can decrease the selectivity of ETH 1001-based electrodes for calcium over potassium. This effect is attributed to the surfactant's interaction with both primary and interfering ions within the membrane, impacting the ionophore's binding ability. []
Q7: Does ETH 1001 possess any intrinsic catalytic activity?
A7: ETH 1001 is not known to possess catalytic properties. Its primary function revolves around its ability to bind and transport Ca2+ ions across membranes, facilitating rather than catalyzing biological processes.
Q8: What are some specific research applications where ETH 1001 has been instrumental?
A8: ETH 1001 has been used to:
- Investigate the role of calcium in fertilization and early embryonic development. []
- Study the regulation of ion permeability in blood vessels. []
- Measure intracellular calcium concentrations in various cell types, including muscle fibers and proximal tubule cells. []
- Induce acrosome reaction in sperm cells for in-vitro fertilization studies. []
- Investigate chromosome segregation and recombination in human meiosis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




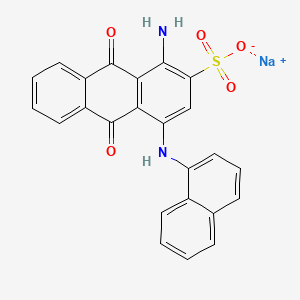

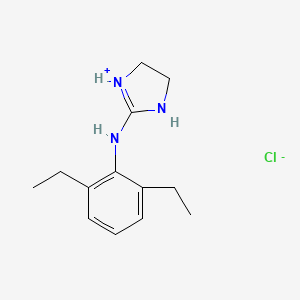
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

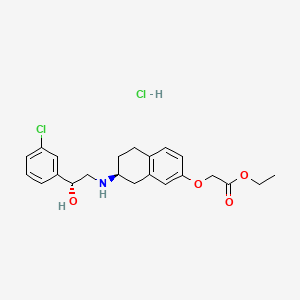
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)

